2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1237070-10-8
VCID: VC11695399
InChI: InChI=1S/C15H11F3O3/c1-21-13-8-9(6-7-11(13)14(19)20)10-4-2-3-5-12(10)15(16,17)18/h2-8H,1H3,(H,19,20)
SMILES: COC1=C(C=CC(=C1)C2=CC=CC=C2C(F)(F)F)C(=O)O
Molecular Formula: C15H11F3O3
Molecular Weight: 296.24 g/mol

2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid

CAS No.: 1237070-10-8

Cat. No.: VC11695399

Molecular Formula: C15H11F3O3

Molecular Weight: 296.24 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid - 1237070-10-8

Specification

CAS No. 1237070-10-8
Molecular Formula C15H11F3O3
Molecular Weight 296.24 g/mol
IUPAC Name 2-methoxy-4-[2-(trifluoromethyl)phenyl]benzoic acid
Standard InChI InChI=1S/C15H11F3O3/c1-21-13-8-9(6-7-11(13)14(19)20)10-4-2-3-5-12(10)15(16,17)18/h2-8H,1H3,(H,19,20)
Standard InChI Key SYRSPVDHYAKAJS-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C2=CC=CC=C2C(F)(F)F)C(=O)O
Canonical SMILES COC1=C(C=CC(=C1)C2=CC=CC=C2C(F)(F)F)C(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity

2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid features a benzoic acid core substituted at the 2-position with a methoxy group (-OCH₃) and at the 4-position with a 2-trifluoromethylphenyl moiety (-C₆H₄CF₃). The IUPAC name, 2-methoxy-4-[2-(trifluoromethyl)phenyl]benzoic acid, reflects this substitution pattern. Its InChI key (InChI=1S/C15H11F3O3/c1-21-13-8-9(6-7-11(13)14(19)20)10-4-2-3-5-12(10)15(16,17)18/h2-8H) confirms the connectivity and stereoelectronic properties.

Synthesis and Manufacturing

Key Synthetic Routes

Synthesis typically involves palladium- or nickel-catalyzed cross-coupling reactions. A representative method adapts protocols from analogous benzoic acid derivatives :

  • Sulfonation: Methyl salicylate is sulfonated to generate methyl 2-sulfonyloxybenzoate.

  • Cross-Coupling: Reaction with 2-trifluoromethylphenylzinc bromide in tetrahydrofuran (THF) using Pd(0)/PPh₃ as a catalyst yields methyl 2-(2-trifluoromethylphenyl)benzoate .

  • Hydrolysis: Basic hydrolysis of the methyl ester produces the free carboxylic acid.

This method achieves yields up to 79% under optimized conditions , with catalyst selection (Pd vs. Ni) critically influencing selectivity .

Optimization Challenges

Early routes suffered from low selectivity due to competing decarbonylation and side reactions . Modern strategies employ ligand-assisted catalysis (e.g., triphenylphosphine) to suppress byproducts . For instance, PdCl₂/PPh₃ systems in THF at 67°C improve regioselectivity for the 2-trifluoromethylphenyl group .

Comparative Analysis with Structural Analogs

Positional Isomerism

The 2-trifluoromethylphenyl substituent distinguishes this compound from isomers like:

  • 4-Trifluoromethyl-2-methoxybenzoic acid (CAS: 448-36-2) : Direct trifluoromethyl substitution on the benzoic acid ring alters electronic effects, reducing steric hindrance.

  • 2-[3-(Trifluoromethyl)phenyl]benzoic acid (CAS: 408367-99-7) : Meta-substitution on the phenyl ring shifts dipole moments, impacting crystal packing and solubility.

Functional Group Variations

Replacing the methoxy group with methylthio or trimethylsilyl groups (as in ) modulates electron-donating/withdrawing effects, enabling tunable reactivity in cross-coupling reactions .

Future Directions and Research Opportunities

  • Mechanistic Studies: Elucidate the compound’s interactions with biological targets (e.g., kinases, GPCRs) using X-ray crystallography.

  • Process Optimization: Develop continuous-flow synthesis to enhance yield and scalability .

  • Material Innovations: Explore its use in metal-organic frameworks (MOFs) for gas storage .

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